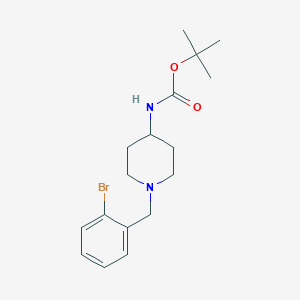

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol . It belongs to the class of carbamates and is characterized by the presence of a piperidine ring substituted with a bromobenzyl group and a tert-butyl carbamate group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom on the 2-bromobenzyl group undergoes substitution reactions with nucleophiles. A key example involves Suzuki–Miyaura cross-coupling with boronic esters under palladium catalysis:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd catalyst, Na₂CO₃, DME/H₂O | Biaryl derivatives via C–C bond formation | 96% |

This reaction enables the introduction of aryl or heteroaryl groups, expanding structural diversity for medicinal chemistry applications.

Carbamate Hydrolysis

The tert-butyl carbamate group can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding amine:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| 10% TFA in CH₂Cl₂, 25°C | 1-(2-Bromobenzyl)piperidin-4-amine | Precursor for further coupling |

Deprotection facilitates subsequent functionalization, such as amide bond formation or reductive alkylation.

Sulfonylation at the Piperidine Nitrogen

The secondary amine on the piperidine ring reacts with sulfonyl chlorides to form sulfonamide derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanesulfonyl chloride, pyridine, 20°C | (1-Methanesulfonyl-piperidin-4-yl)-carbamate | 91% |

This modification enhances metabolic stability and modulates target-binding affinity in drug discovery contexts.

Acylation and Amide Coupling

The deprotected amine undergoes condensation with carboxylic acids or activated esters:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HOBt/HBTU, DIPEA, CH₂Cl₂ | Amide-linked conjugates | 23–99% |

These reactions enable the synthesis of peptidomimetics or hybrid molecules for biological evaluation.

Alkylation and Reductive Amination

The piperidine nitrogen participates in alkylation reactions:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| Formaldehyde, NaBH₃CN, MeOH | N-Alkylated piperidine derivatives | Bioactivity optimization |

Mechanistic Insights and Reaction Optimization

-

Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling efficiency .

-

Solvent Effects : Polar aprotic solvents (e.g., DME) enhance cross-coupling rates , while dichloromethane is preferred for acylation .

-

Temperature Control : Room-temperature reactions minimize side reactions in sulfonylation .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry As an intermediate in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.

- Biology Studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

- Industry Utilized in developing new materials and as a reagent in various chemical processes.

Tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate has garnered attention for its potential biological activities in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates significant antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrates bactericidal effects at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways.

Potential Therapeutic Applications

This compound may interact with neurotransmitter systems due to its piperidine core. Similar compounds exhibit antimicrobial properties and may selectively target certain cell lines without significantly affecting mammalian cells, suggesting potential therapeutic applications in treating infections while minimizing side effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution where the nitrogen atom in the piperidine ring attacks the electrophilic carbon of the bromobenzyl group. Nucleophilic aromatic substitution reactions can modify the bromobenzyl group to introduce different substituents, potentially altering the compound's pharmacological profile. Additionally, the carbamate functional group can undergo hydrolysis under acidic or basic conditions, leading to the release of the piperidine moiety and other derivatives.

Data Table: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 |

| Enterococcus faecium (VREfm) | 3.125 |

| Staphylococcus epidermidis | 1.56 |

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors , while the piperidine ring can modulate the compound’s binding affinity and selectivity . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways .

Comparación Con Compuestos Similares

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: can be compared with other similar compounds, such as:

- tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-iodobenzyl)piperidin-4-ylcarbamate

These compounds share a similar core structure but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the compound’s reactivity , biological activity , and physicochemical properties .

Conclusion

This compound: is a versatile compound with significant applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in the development of new materials and therapeutic agents.

Actividad Biológica

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C17H25BrN2O2 and a molecular weight of 367.3 g/mol. Its synthesis typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine, conducted in dichloromethane at room temperature .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrates bactericidal effects at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 |

| Enterococcus faecium (VREfm) | 3.125 |

| Staphylococcus epidermidis | 1.56 |

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve modulation of specific signaling pathways that regulate cell growth and apoptosis .

Table 2: Anticancer Activity on Selected Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| HepG2 | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Bacterial Membrane Disruption : The compound induces depolarization of bacterial membranes, leading to loss of membrane potential and cell death.

- Receptor Interaction : The bromobenzyl moiety may interact with various biological receptors, while the piperidine ring enhances binding affinity and selectivity.

- Enzyme Modulation : Hydrolysis of the carbamate group releases an active amine that can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Case Studies

Recent studies have highlighted the efficacy of this compound in both in vitro and in vivo models:

- In Vitro Study : A study demonstrated that treatment with this compound resulted in a significant reduction in IL-1β release from LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

- In Vivo Study : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting promising anticancer properties that warrant further investigation .

Propiedades

IUPAC Name |

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBPXAIJPCZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.